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Compound of Interest

Compound Name: Ilginatinib hydrochloride

Cat. No.: B1139464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ilginatinib hydrochloride's (also known as NS-

018) cross-reactivity with other kinases, supported by available experimental data. Ilginatinib
hydrochloride is a potent, orally bioavailable small-molecule inhibitor primarily targeting Janus

kinase 2 (JAK2).[1] Understanding its selectivity profile is crucial for assessing its therapeutic

potential and predicting potential off-target effects.

Kinase Inhibition Profile of Ilginatinib Hydrochloride
Ilginatinib hydrochloride demonstrates significant potency against its primary target, JAK2,

with an IC50 value of 0.72 nM.[1] Its selectivity has been evaluated against other members of

the JAK family and a panel of other kinases. The available data indicates a favorable selectivity

profile for JAK2 over other JAK kinases.

The table below summarizes the inhibitory activity of Ilginatinib hydrochloride against a

selection of kinases.
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Kinase Family Kinase Target IC50 (nM)
Selectivity vs.
JAK2 (Fold)

JAK Family JAK2 0.72 1

JAK1 33 ~46

JAK3 39 ~54

TYK2 22 ~31

Src Family SRC
Potent Inhibition (IC50

not specified)
-

FYN
Potent Inhibition (IC50

not specified)
-

Other ABL Weak Inhibition ~45

FLT3 Weak Inhibition ~90

Data compiled from publicly available sources.[1]

Ilginatinib hydrochloride exhibits 30- to 50-fold greater selectivity for JAK2 over other JAK-

family kinases.[2] Notably, it also shows potent inhibition of Src-family kinases, although

specific IC50 values are not always provided in the reviewed literature.[1] Weak inhibition was

observed against ABL and FLT3 kinases, with approximately 45- and 90-fold selectivity for

JAK2, respectively.[1]

Experimental Methodologies
The determination of kinase inhibition is critical for characterizing the selectivity of compounds

like Ilginatinib hydrochloride. Various in vitro assay formats are employed for this purpose,

with ATP-competition assays being a common approach. Below is a detailed protocol for a

representative biochemical kinase inhibition assay.

Representative Protocol: LanthaScreen™ Eu Kinase
Binding Assay
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This assay measures the binding of the test compound to the kinase of interest by competing

with a fluorescently labeled tracer.

Materials:

Kinase of interest (e.g., recombinant human JAK2)

Europium-labeled anti-tag antibody (specific to the kinase's tag, e.g., anti-His)

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

Test compound (Ilginatinib hydrochloride)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

384-well assay plates

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

Compound Preparation: Prepare a serial dilution of Ilginatinib hydrochloride in DMSO.

Further dilute the compound solutions in the assay buffer to the desired final concentrations.

Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the

europium-labeled antibody in the assay buffer. The optimal concentrations of kinase and

antibody should be predetermined.

Assay Assembly:

Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-

well plate.

Add 5 µL of the kinase/antibody mixture to each well.

Add 5 µL of the fluorescent tracer to each well to initiate the binding reaction.
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Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding

reaction to reach equilibrium.

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Measure the

emission at two wavelengths: the europium donor emission (e.g., 615 nm) and the Alexa

Fluor™ 647 acceptor emission (e.g., 665 nm).

Data Analysis:

Calculate the emission ratio (665 nm / 615 nm).

Plot the emission ratio against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which

represents the concentration of the inhibitor required to displace 50% of the tracer.

Visualizing Kinase Interactions and Experimental
Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT

language, depict a simplified signaling pathway involving JAK2 and a typical workflow for a

kinase inhibition assay.
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Simplified JAK-STAT Signaling Pathway
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Caption: Ilginatinib inhibits the JAK2-STAT pathway.
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Kinase Inhibition Assay Workflow
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Caption: Workflow of a typical kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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